molecular formula C10H19ClN2O4 B12066611 trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride

trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12066611
M. Wt: 266.72 g/mol
InChI Key: OSFJCLSARQXMCF-UHFFFAOYSA-N
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Description

trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a pyrrolidine ring (a 5-membered saturated heterocycle) with a tert-butoxycarbonyl (Boc) group protecting the amine at position 1 and a carboxylic acid at position 3. The trans configuration places the amino and carboxylic acid groups on opposite sides of the ring, conferring distinct stereochemical properties. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in solution-phase reactions .

Properties

Molecular Formula

C10H19ClN2O4

Molecular Weight

266.72 g/mol

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H18N2O4.ClH/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12;/h6-7H,4-5,11H2,1-3H3,(H,13,14);1H

InChI Key

OSFJCLSARQXMCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Precursors

The synthesis begins with Boc protection of a pyrrolidine precursor. In a representative procedure, 4-amino-pyrrolidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) as a base. This step occurs in aqueous or tetrahydrofuran (THF) media at 20–25°C, achieving near-quantitative Boc protection.

Reaction Conditions :

  • Reagents : Boc₂O (1.2 equiv), TEA (1.5 equiv)

  • Solvent : Distilled water or THF

  • Temperature : 20–25°C

  • Yield : 95–98%

Cyclization via Low-Temperature Lithiation

A pivotal step involves cyclization to form the pyrrolidine ring. Lithium hexamethyldisilazide (LHMDS) in THF at -78°C deprotonates the precursor, enabling intramolecular cyclization. For example, (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate undergoes lithiation followed by formic pivalic anhydride quenching to yield the trans-configured pyrrolidine.

Key Steps :

  • Deprotonation : LHMDS (2.0 equiv) in THF at -78°C.

  • Cyclization : Formic pivalic anhydride (1.5 equiv) addition.

  • Workup : Quenching with acetic acid and water, extraction with ethyl acetate.

Yield : 82–90%

Deprotection and Hydrochloride Salt Formation

Final deprotection of the Boc group is achieved using TFA in methylene chloride. The free amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Procedure :

  • Deprotection : TFA (3.0 equiv) in CH₂Cl₂ at 25°C for 4 hours.

  • Salt Formation : Concentrated HCl added to the amine in ether.

Yield : 85–92%

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclization Efficiency : Reactions below -70°C minimize side reactions, improving stereoselectivity.

  • Solvent Choice : THF enhances lithiation kinetics, while dichloromethane (DCM) optimizes deprotection.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes non-polar impurities.

  • Crystallization : Low-temperature (-2°C) crystallization in acetone or petroleum ether yields high-purity product.

Structural Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.48–1.53 (18H, Boc groups)

  • δ 4.59–4.70 (1H, pyrrolidine CH)

  • δ 7.54–7.72 (1H, carboxylic acid proton)

Mass Spectrometry :

  • Exact Mass : 230.127 g/mol (C₁₀H₁₈N₂O₄)

  • MS/MS Fragments : m/z 174 (Boc group loss), 130 (pyrrolidine ring)

Physicochemical Properties

PropertyValue
Molecular Weight266.72 g/mol
Density1.232 g/cm³
Boiling Point371.1°C
SolubilityWater, THF, DCM
Storage Conditions2–8°C, inert atmosphere

Applications and Derivatives

The compound serves as a precursor for neurologically active agents and protease inhibitors. Its carboxylic acid group facilitates conjugation to peptides, while the Boc group allows selective modifications. Recent studies explore its utility in:

  • Anticancer Agents : Derivatives inhibit kinase activity in vitro.

  • Antiviral Drugs : Functionalized analogs target viral proteases .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Peptide Derivatives

trans-4-Amino-Boc-pyrrolidine-3-carboxylic acid is utilized as a key intermediate in the synthesis of various peptide derivatives. The Boc group allows for selective deprotection, facilitating the incorporation of the amino acid into peptide chains. This has been demonstrated in the synthesis of cyclic peptides, which exhibit enhanced biological activity compared to their linear counterparts .

Inhibitors of Protein Kinases

Recent studies have highlighted the compound's potential in developing inhibitors for specific protein kinases, such as Polo-like kinase 1 (Plk1). The structural modifications involving trans-4-Amino-Boc-pyrrolidine derivatives have been explored to enhance selectivity and potency against Plk1, which is implicated in various cancers. The introduction of this scaffold has shown promising results in inhibiting cancer cell proliferation .

Asymmetric Synthesis

The compound serves as an important chiral building block in asymmetric synthesis. Its use in the preparation of chiral pyrrolidine derivatives has been reported, which are valuable in synthesizing biologically active compounds and pharmaceuticals. The ability to control stereochemistry during synthesis is crucial for developing effective drugs .

Data Tables

Application AreaDescriptionReferences
Peptide SynthesisKey intermediate for cyclic peptide formation
Protein Kinase InhibitorsModifications lead to Plk1 inhibitors
Asymmetric SynthesisChiral building block for various bioactive compounds

Case Study 1: Development of Plk1 Inhibitors

In a study focusing on the development of Plk1 inhibitors, trans-4-Amino-Boc-pyrrolidine derivatives were synthesized and evaluated for their inhibitory activity. The results indicated that specific modifications led to enhanced selectivity and reduced off-target effects, making them suitable candidates for further development as anti-cancer agents .

Case Study 2: Synthesis of Cyclic Peptides

A research team utilized trans-4-Amino-Boc-pyrrolidine as a precursor to synthesize cyclic peptides that demonstrated improved binding affinity to target proteins compared to linear analogs. This study underscored the importance of the compound in creating more effective therapeutic agents .

Mechanism of Action

The mechanism of action of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between the target compound and its structural analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride BD257620 C₁₀H₁₈N₂O₄·HCl 266.72 Pyrrolidine, Boc, amino, carboxylic acid Peptide synthesis, drug discovery
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Piperidine, Boc, phenyl, carboxylic acid Intermediate in chiral catalyst synthesis
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid 10-F243394 C₁₇H₁₉N₂O₄* 309.35 Pyrrolidine, Boc, 3-cyanophenyl, carboxylic acid Targeted kinase inhibitors
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid N/A C₁₁H₁₉NO₄ 229.27 Cyclopentane, Boc, amino, carboxylic acid Conformationally restricted peptides

*Assumed formula based on structural data from .

Key Comparative Insights

Ring Size and Conformational Flexibility
  • Pyrrolidine (5-membered) : The target compound’s pyrrolidine ring offers moderate rigidity, favoring specific torsional angles that mimic bioactive conformations in peptides. This is advantageous in designing enzyme inhibitors (e.g., protease targets) .
  • The phenyl substituent further increases lipophilicity, improving membrane permeability .
  • Cyclopentane : The cyclopentane derivative (from Reference Example 114 in ) lacks a heteroatom, reducing polarity and altering solubility profiles.
Functional Group Impact
  • Amino Group (Target Compound): Enables amide bond formation, critical for peptide elongation. The Boc group allows controlled deprotection, minimizing side reactions .
  • 3-Cyanophenyl (CymitQuimica Compound): Introduces strong electron-withdrawing effects, enhancing interactions with aromatic residues in enzyme active sites. This substituent is prevalent in kinase inhibitor design .

Medicinal Chemistry

  • Piperidine Analogue : Used in synthesizing chiral ligands for asymmetric catalysis, leveraging its rigid phenyl-substituted structure .
  • Cyanophenyl Derivative: Demonstrated activity in preclinical models of cancer by inhibiting tyrosine kinases, attributed to its dual functionality (Boc for solubility, nitrile for target engagement) .

Biological Activity

trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride (commonly referred to as trans-4-Amino-Boc-pyrrolidine) is a pyrrolidine derivative notable for its structural features that include an amino group and a carboxylic acid group. This compound has garnered attention in medicinal chemistry and biochemical research due to its potential biological activities, particularly in enzyme interactions and as a building block for drug synthesis.

  • Molecular Formula : C10H18N2O4·HCl
  • Molecular Weight : 266.72 g/mol
  • IUPAC Name : 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid; hydrochloride
  • Topological Polar Surface Area : 92.9 Ų

The compound's structure contributes to its reactivity, allowing it to participate in various chemical reactions typical of amino acids, such as nucleophilic substitutions and esterifications .

Biological Activity

The biological activity of trans-4-Amino-Boc-pyrrolidine primarily stems from its ability to mimic naturally occurring amino acids, making it valuable in several biochemical applications:

1. Enzyme Interactions

  • The compound has been studied for its role in enzyme-substrate interactions. Its structural resemblance to amino acids allows it to engage with various enzymes, potentially influencing their activity. For example, derivatives of this compound have shown promise in targeting specific enzymes involved in neurological and inflammatory pathways .

2. Protein Folding Studies

  • Research indicates that trans-4-Amino-Boc-pyrrolidine can be utilized in studies related to protein dynamics and folding. Its incorporation into peptides can help elucidate mechanisms of protein stability and interaction, which is crucial for understanding many biological processes.

3. Pharmacological Applications

  • The compound has been explored for its potential use in drug design, particularly as a scaffold for developing inhibitors targeting diseases such as cancer and neurodegenerative disorders. Its derivatives have been investigated for their binding affinities to specific receptors, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies highlight the biological implications of trans-4-Amino-Boc-pyrrolidine:

StudyFocusFindings
Perzborn et al., 2009Anticoagulant propertiesExplored derivatives showing high affinity for human Factor Xa, suggesting potential applications in anticoagulation therapy .
Van Huis et al., 2009Enzyme inhibitionInvestigated the synthesis of derivatives that inhibit specific enzymes with implications for drug development .
Research on protein dynamicsProtein interactionsDemonstrated how the compound can stabilize certain protein conformations, aiding in the understanding of protein folding mechanisms.

Synthesis and Reactivity

The synthesis of trans-4-Amino-Boc-pyrrolidine typically involves several steps that require careful control of reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane, which aids in the purification process. The presence of the tert-butoxycarbonyl (Boc) group allows for selective reactions by protecting the amino group during synthetic procedures .

Q & A

Q. How can isotopic labeling (e.g., 13^{13}C, 15^{15}N) enhance metabolic studies of this compound?

  • Methodological Answer : Synthesize 13^{13}C-labeled analogs at the carboxylate carbon via Strecker synthesis with K13^{13}CN. Use 15^{15}N-ammonia to label the amino group. Track metabolic pathways in vitro using LC-MS/MS with SRM transitions for labeled fragments (e.g., m/z 264→120 for 13^{13}C) .

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